molecular formula C13H19Br2ClN2O B13754970 Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride CAS No. 77966-70-2

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride

Cat. No.: B13754970
CAS No.: 77966-70-2
M. Wt: 414.56 g/mol
InChI Key: LATRIXVLHRLHPP-UHFFFAOYSA-N
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Description

Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a diethylamino group, and a methyl group attached to the acetanilide core. It is commonly used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride typically involves multiple steps, starting with the bromination of acetanilide. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The diethylamino group is introduced through a substitution reaction, where diethylamine reacts with the brominated intermediate. The final step involves the methylation of the compound, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: The diethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the bromine atoms may enhance the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dibromophenyl)acetamide
  • 2,6-Dibromo-2-(diethylamino)-p-acetotoluidide hydrochloride
  • 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide

Uniqueness

Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and a diethylamino group makes it particularly versatile in various chemical reactions and research applications.

This detailed article provides a comprehensive overview of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

77966-70-2

Molecular Formula

C13H19Br2ClN2O

Molecular Weight

414.56 g/mol

IUPAC Name

[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H

InChI Key

LATRIXVLHRLHPP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-]

Origin of Product

United States

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